![molecular formula C15H19BrN4O4S B579963 Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl- CAS No. 1393813-43-8](/img/structure/B579963.png)

Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-

説明

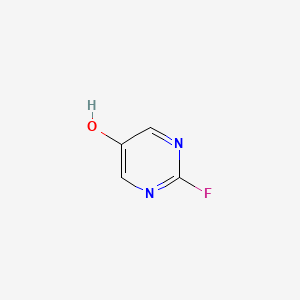

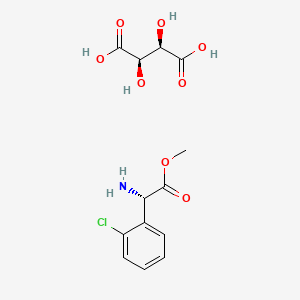

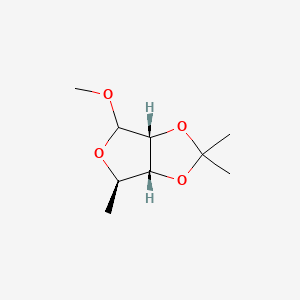

“Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-propyl-” is a chemical compound with the molecular formula C15H19BrN4O4S and a molecular weight of 431.3 . It is also known as Macitentan Ethylene hydroxy Impurity . It is used for research and development purposes .

Molecular Structure Analysis

The InChI code of the compound is1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20) . The SMILES representation is S(NC1C(C2=CC=C(Br)C=C2)=C(OCCO)N=CN=1)(NCCC)(=O)=O . Physical And Chemical Properties Analysis

The compound is a solid with a white to light brown color . It has a predicted boiling point of 572.2±60.0 °C and a predicted density of 1.553±0.06 g/cm3 . It is slightly soluble in acetonitrile, chloroform, and heated methanol . The predicted pKa value is 5.01±0.50 .科学的研究の応用

Endothelin Receptor Antagonist

- Scientific Field : Medicinal Chemistry

- Summary of Application : Macitentan is a potent dual endothelin receptor antagonist with high oral efficacy . It was discovered as part of a medicinal chemistry program that aimed to identify novel potent dual endothelin receptor antagonists .

- Methods of Application : The discovery process involved starting from the structure of bosentan and led to the discovery of a novel series of alkyl sulfamide substituted pyrimidines .

- Results or Outcomes : Macitentan emerged as particularly interesting as it is a potent inhibitor of ET (A) with significant affinity for the ET (B) receptor and shows excellent pharmacokinetic properties and high in vivo efficacy in hypertensive Dahl salt-sensitive rats . It successfully completed a long-term phase III clinical trial for pulmonary arterial hypertension .

Antibacterial Agent

- Scientific Field : Pharmaceutical Chemistry

- Summary of Application : Sulfonamides, including sulfathiazole, a commercial member of antibacterial sulfa drugs, have been revisited with the intention to overcome sulfonamide resistance and identify new drug candidates through molecular modifications .

- Methods of Application : Twelve sulfonamides were synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .

- Results or Outcomes : The new sulfonamides were selectively effective against various Staphylococcus aureus strains . Introducing a bulky lipophilic substituent at the para position of the phenyl ring significantly increased the antibacterial activities of the compounds against Staphylococcus aureus .

Antihypertensive Agent

- Scientific Field : Pharmacology

- Summary of Application : Macitentan is used as an antihypertensive agent . It is used to lower high blood pressure, which helps prevent strokes, heart attacks, and kidney problems .

- Methods of Application : Macitentan works by blocking the action of certain natural substances in your body, such as endothelin-1, which helps to decrease blood pressure by widening blood vessels .

- Results or Outcomes : Macitentan has been shown to be effective in lowering blood pressure and improving symptoms associated with hypertension .

Orphan Drug

- Scientific Field : Pharmaceutical Medicine

- Summary of Application : Macitentan is classified as an orphan drug . Orphan drugs are developed specifically for the treatment of a rare medical condition, known as an orphan disease .

- Methods of Application : Macitentan is administered orally for the treatment of pulmonary arterial hypertension .

- Results or Outcomes : Macitentan has been shown to improve exercise capacity and delay clinical worsening in patients with pulmonary arterial hypertension .

Safety And Hazards

The compound is classified under the GHS07 pictogram with a warning signal word . If inhaled, it is advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

2-[5-(4-bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O4S/c1-2-7-19-25(22,23)20-14-13(11-3-5-12(16)6-4-11)15(18-10-17-14)24-9-8-21/h3-6,10,19,21H,2,7-9H2,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPBJHFHEQSWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145169 | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl- | |

CAS RN |

1393813-43-8 | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393813-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan metabolite M4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393813438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL)-N'-PROPYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1N5CSC3MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

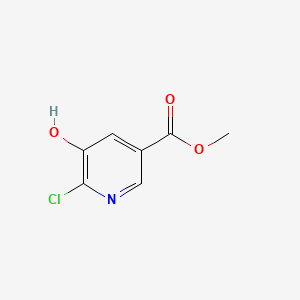

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)

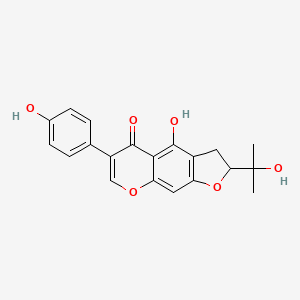

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

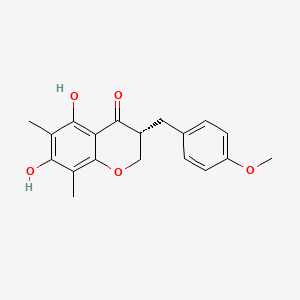

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)